2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetamide group, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Acetamide Group: This step involves the reaction of the thiomorpholine derivative with an acylating agent like acetic anhydride or acetyl chloride.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with 4-methoxyphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-phenylacetamide: Lacks the methoxy group on the phenyl ring.
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group.
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the phenyl ring in 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide can influence its chemical reactivity and biological activity, making it distinct from similar compounds. This structural feature can enhance its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-9-14(19)17(15(20)10(2)22-9)8-13(18)16-11-4-6-12(21-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTKQVSNWGAZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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